1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18851206
InChI: InChI=1S/C10H10F2OS/c1-2-9(13)7-4-3-6(14)5-8(7)10(11)12/h3-5,10,14H,2H2,1H3
SMILES:
Molecular Formula: C10H10F2OS
Molecular Weight: 216.25 g/mol

1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one

CAS No.:

Cat. No.: VC18851206

Molecular Formula: C10H10F2OS

Molecular Weight: 216.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one -

Specification

Molecular Formula C10H10F2OS
Molecular Weight 216.25 g/mol
IUPAC Name 1-[2-(difluoromethyl)-4-sulfanylphenyl]propan-1-one
Standard InChI InChI=1S/C10H10F2OS/c1-2-9(13)7-4-3-6(14)5-8(7)10(11)12/h3-5,10,14H,2H2,1H3
Standard InChI Key FAWPPEVJPRTJET-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=C(C=C(C=C1)S)C(F)F

Introduction

1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one is an organic compound with a unique structure, characterized by a difluoromethyl group (-CF2H) and a mercapto group (-SH) attached to a phenyl ring, alongside a propanone moiety (-COCH2CH3). It is classified as a ketone due to the presence of the carbonyl functional group (C=O). This compound has been studied for its distinct chemical reactivity and potential applications in medicinal chemistry, materials science, and biological research.

Synthesis

The synthesis of 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one typically involves multi-step reactions:

  • Starting Materials:

    • 3-(Difluoromethyl)phenylboronic acid

    • 4-Mercaptophenylpropan-1-one

  • Reaction Conditions:

    • Palladium-catalyzed cross-coupling in dimethylformamide (DMF).

    • Potassium carbonate as the base.

    • Elevated temperatures (e.g., 80–120°C).

  • Industrial Scale-Up:

    • Continuous flow reactors are employed to optimize yield and purity by controlling reaction parameters such as temperature and pressure.

Medicinal Chemistry

Research suggests that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. The difluoromethyl group enhances cellular penetration, while the mercapto group can form covalent bonds with thiol-containing enzymes or receptors, modulating their activity.

Materials Science

The organofluorine nature of the compound provides stability and resistance to degradation under harsh conditions, making it suitable for advanced material applications.

Drug Development

Its ability to interact with specific biological targets positions it as a candidate for therapeutic exploration in diseases involving oxidative stress or enzyme dysregulation.

Mechanism of Action

The biological activity of 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one is attributed to its functional groups:

  • Difluoromethyl Group (-CF2H): Enhances lipophilicity and facilitates membrane permeability.

  • Mercapto Group (-SH): Reacts with thiol-containing proteins, potentially inhibiting or activating enzymatic pathways.

  • Propanone Moiety (-COCH3): Engages in hydrogen bonding and non-covalent interactions with biomolecules.

These features enable the compound to influence metabolic pathways and cellular processes.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-oneC10H10F2OSDifluoromethyl & Mercapto groups
1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-oneC11H12F2OSDifferent functional group positions
1-(2-(Difluoromethyl)-4-(methylthio)phenyl)ethanoneC11H12F2OSShorter carbon chain

This comparison highlights how small structural changes can lead to significant differences in chemical behavior and potential applications.

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